molecular formula C19H21FN4O2 B2759954 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1795305-13-3

3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2759954
CAS RN: 1795305-13-3
M. Wt: 356.401
InChI Key: WZEBLQMPOUMYSP-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H21FN4O2 and its molecular weight is 356.401. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-1-methyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity and Cancer Research

Several studies have focused on the synthesis of novel compounds with pyrazole and pyrimidine frameworks due to their notable cytotoxic activities against various cancer cell lines. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases has been explored, demonstrating cytotoxicity against human cancer cell lines such as colon HCT116, lung A549, breast MCF-7, and liver HepG2. This research underscores the potential of these compounds in developing anticancer therapies (Hassan et al., 2015). Additionally, pyrazole carbaldehyde derivatives have been synthesized and evaluated for their antioxidant, anti-breast cancer, and anti-inflammatory properties, indicating the broad therapeutic potential of these molecules (Thangarasu et al., 2019).

Fluorescence and Sensing Applications

Pyrazole derivatives have also been investigated for their use as fluorescent sensors. A study described a pyrazole-based fluorescent sensor for the detection of fluoride anion in organic or water-containing solutions. This sensor exhibited high selectivity and sensitivity for fluoride over other anions, showcasing the versatility of pyrazole derivatives in chemical sensing applications (Yang et al., 2011).

Antimicrobial and Anti-Inflammatory Activities

Research into pyrazolopyrimidines derivatives revealed their antimicrobial and in vitro anticancer activities. This work not only highlights the potential of such compounds in treating cancer but also suggests their utility in combating microbial infections. The study also engaged in molecular docking to better understand the interaction between these compounds and various biological targets, reinforcing the importance of structural analysis in drug development (Fahim et al., 2021).

properties

IUPAC Name

5-(4-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c1-23-11-3-4-16(23)18(25)9-10-21-19(26)17-12-15(22-24(17)2)13-5-7-14(20)8-6-13/h3-8,11-12,18,25H,9-10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEBLQMPOUMYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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